4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiadiazole intermediates, followed by their coupling with the piperidine ring. The final step involves the introduction of the trifluoromethylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-chlorophenyl)piperidine-1-carboxamide
- 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)piperidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to similar compounds.
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)13-4-1-2-5-14(13)23-18(27)26-9-7-12(8-10-26)16-24-25-17(29-16)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXBRXWAZPCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.